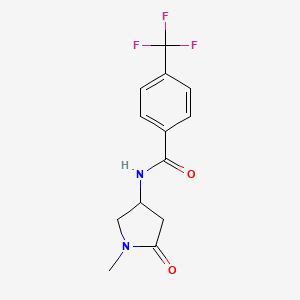

N-(1-methyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-methyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a chemical compound that has gained attention in the scientific community due to its potential as a tool for research in the field of neuroscience. TFB-TBOA is a selective inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate, a neurotransmitter that plays a crucial role in synaptic transmission and plasticity.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Chemical Properties

N-(1-methyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide, as a chemical compound, is involved in various synthetic pathways and has notable characteristics that contribute to its applications in scientific research. The compound's structure is pivotal in the development of other chemical entities through synthetic modifications. For example, the study of benzamide derivatives like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor, highlights the importance of structural features in medicinal chemistry. MGCD0103 exhibits selective inhibition of histone deacetylases, showing potential as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Material Science and Polymer Chemistry

In material science, the synthesis and characterization of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain demonstrate the utility of benzamide derivatives in developing materials with desirable properties such as good solubility in organic solvents and high thermal stability. These polyimides exhibit glass-transition temperatures of 249–292 °C, indicating their potential applications in high-performance materials (Liu et al., 2002).

Pharmacological Research

Pharmacological research has utilized benzamide derivatives for exploring novel therapeutic agents. The metabolism and disposition studies of antineoplastic agents, such as flumatinib, involve understanding the metabolic pathways and identifying metabolites in clinical trials for chronic myelogenous leukemia (CML) treatment. This research underscores the significance of studying drug metabolism for optimizing therapeutic efficacy and safety (Gong et al., 2010).

Corrosion Inhibition

The compound's derivatives have been investigated for their corrosion inhibitive behavior on mild steel surfaces in acidic media. Research into Schiff bases and azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents highlights the broad spectrum of chemical functionality and application potential that benzamide derivatives possess, including their role in inhibiting metal corrosion, which is crucial for industrial applications (Thomas et al., 2016).

Safety and Hazards

The safety and hazards of “2-(1-Methyl-5-oxopyrrolidin-3-yl)acetic acid” are indicated by the following precautionary statements: P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 . Please refer to the source for the meanings of these codes.

Eigenschaften

IUPAC Name |

N-(1-methyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O2/c1-18-7-10(6-11(18)19)17-12(20)8-2-4-9(5-3-8)13(14,15)16/h2-5,10H,6-7H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJLAPFNJVRFPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

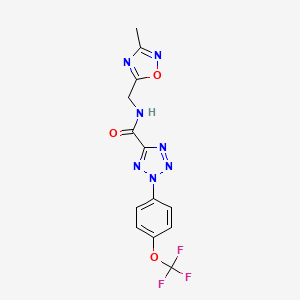

CN1CC(CC1=O)NC(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2997285.png)

![2-Chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-YL)methyl]pyridine-3-carboxamide](/img/structure/B2997290.png)

![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2997299.png)

![4-(2-Thienyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2997300.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2997301.png)

![4,4-Dimethyl-2-[(4-nitroanilino)methylidene]-3-oxopentanenitrile](/img/structure/B2997304.png)